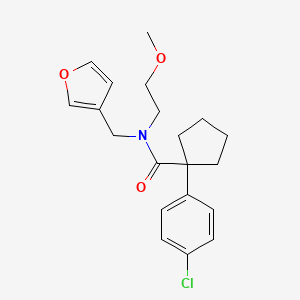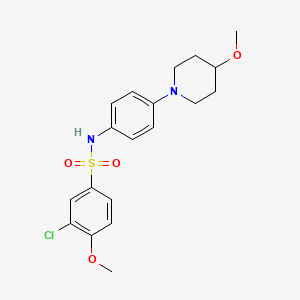
3-chloro-4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as Suvorexant and is a novel orexin receptor antagonist. Orexin receptors are involved in regulating sleep-wake cycles, appetite, and energy balance. Suvorexant has been found to be effective in treating sleep disorders and has shown promising results in preclinical studies for the treatment of obesity.
Mécanisme D'action
Suvorexant acts as an antagonist of orexin receptors, which are involved in regulating sleep-wake cycles, appetite, and energy balance. The compound binds to orexin receptors and blocks the activity of orexin neurons that promote wakefulness. This results in the promotion of sleep and regulation of appetite and energy balance.
Biochemical and Physiological Effects:
Suvorexant has been found to improve sleep latency, total sleep time, and sleep quality in patients with insomnia. The compound has also been shown to regulate appetite and energy balance, making it a potential therapeutic option for the treatment of obesity. Suvorexant has a long half-life, which allows for sustained effects on sleep and appetite regulation.
Avantages Et Limitations Des Expériences En Laboratoire
Suvorexant has several advantages for lab experiments, including its specificity for orexin receptors and its long half-life. However, the compound can be difficult to synthesize and requires expertise in organic chemistry. Additionally, Suvorexant may have off-target effects that could confound experimental results.
Orientations Futures
Future research on Suvorexant could focus on its potential therapeutic applications beyond sleep disorders and obesity. The compound may have potential in treating other neurological disorders such as depression and anxiety. Additionally, further research could investigate the safety and efficacy of Suvorexant in different patient populations, such as children and elderly individuals. Finally, research could focus on developing new orexin receptor antagonists with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of Suvorexant involves several steps. The first step is the synthesis of 4-(4-methoxypiperidin-1-yl)aniline, which is then reacted with 3-chloro-4-methoxybenzenesulfonyl chloride to obtain 3-chloro-4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide. The synthesis of Suvorexant is a complex process and requires expertise in organic chemistry.
Applications De Recherche Scientifique
Suvorexant has been extensively studied for its therapeutic potential in treating sleep disorders such as insomnia. The compound acts as an orexin receptor antagonist, which blocks the activity of orexin neurons that promote wakefulness. Suvorexant has been found to be effective in improving sleep latency, total sleep time, and sleep quality in patients with insomnia. Additionally, Suvorexant has shown potential in treating obesity by regulating appetite and energy balance.
Propriétés
IUPAC Name |
3-chloro-4-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-25-16-9-11-22(12-10-16)15-5-3-14(4-6-15)21-27(23,24)17-7-8-19(26-2)18(20)13-17/h3-8,13,16,21H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZQFNODRQYRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


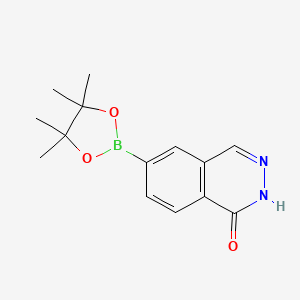


![1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol hydrochloride](/img/structure/B2951601.png)
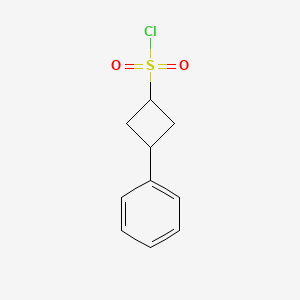
![6-Acetyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2951603.png)

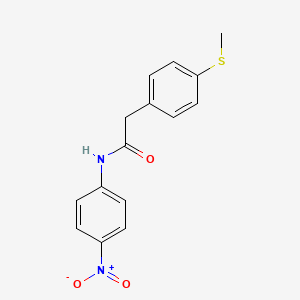
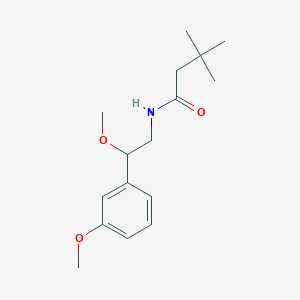
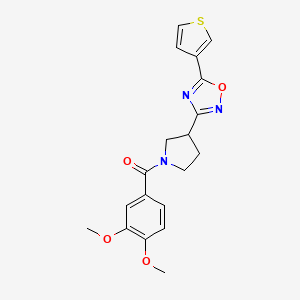
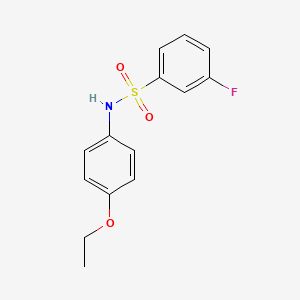
![N-[[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2951613.png)
